Tert-butyl piperazin-1-ylcarbamate
Overview
Description
Tert-butyl piperazin-1-ylcarbamate is a chemical compound with the molecular formula C9H19N3O2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a piperazine ring, which is further linked to a carbamate group. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl piperazin-1-ylcarbamate can be synthesized through the reaction of piperazine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl piperazin-1-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Deprotection Reactions: The carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid are employed.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The primary product is the free amine, piperazine.
Scientific Research Applications
Tert-butyl piperazin-1-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for tert-butyl piperazin-1-ylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The protecting group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Tert-butyl carbamate: Another protecting group for amines, but lacks the piperazine ring.
Benzyl piperazin-1-ylcarbamate: Similar structure but with a benzyl group instead of tert-butyl.
Fmoc piperazin-1-ylcarbamate: Uses the fluorenylmethoxycarbonyl group as a protecting group.
Uniqueness: Tert-butyl piperazin-1-ylcarbamate is unique due to its combination of the tert-butyl group and piperazine ring, which provides enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex synthetic pathways where other protecting groups may not be as effective .
Biological Activity
Tert-butyl piperazin-1-ylcarbamate (TBPC) is a compound that has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of TBPC, supported by research findings and case studies.
Chemical Structure and Properties
TBPC is characterized by the molecular formula C₉H₁₉N₃O₂ and a molecular weight of 199.27 g/mol. Its structure includes a piperazine ring, which is known for enhancing the bioactivity of compounds through interactions with various biological targets.
TBPC exhibits a range of biological activities, including:
- Antiviral Activity : Research indicates that TBPC has demonstrated efficacy against several viruses, including HIV and influenza. The compound appears to inhibit viral replication through interference with viral protein synthesis and host cell pathways .
- Anticancer Properties : Studies have shown that TBPC can induce apoptosis in cancer cell lines. For instance, it has been observed to inhibit the proliferation of MCF-7 breast cancer cells, leading to increased rates of apoptosis . The compound's mechanism may involve modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- Neuroprotective Effects : TBPC has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It may exert protective effects against neuronal damage by reducing oxidative stress and inflammation .
Biological Activity Overview
The following table summarizes the biological activities associated with TBPC:
Case Studies
- Antiviral Efficacy : In a study examining the antiviral properties of TBPC, it was found that the compound significantly reduced viral loads in infected cell cultures. The mechanism was attributed to inhibition of viral entry into host cells and interference with viral replication processes.
- Cancer Cell Line Studies : TBPC was tested on various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers. Results indicated that treatment with TBPC led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
- Neuroprotective Studies : In an animal model of Alzheimer's disease, TBPC administration resulted in improved cognitive function and reduced levels of amyloid-beta plaques, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Safety and Toxicity
While TBPC exhibits promising biological activities, its safety profile must be considered. Preliminary toxicity studies indicate that TBPC has a relatively low toxicity in vitro; however, further in vivo studies are necessary to fully understand its safety profile and potential side effects .
Properties
IUPAC Name |
tert-butyl N-piperazin-1-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-12-6-4-10-5-7-12/h10H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKPBRDUFKYAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617126 | |
Record name | tert-Butyl piperazin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-80-9 | |
Record name | tert-Butyl piperazin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl piperazin-1-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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